
4-Methoxycarbonyloxy-2,3-dibromo-2-buten-4-olide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxycarbonyloxy-2,3-dibromo-2-buten-4-olide is an organic compound characterized by its unique structure, which includes methoxycarbonyloxy and dibromo substituents on a butenolide ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxycarbonyloxy-2,3-dibromo-2-buten-4-olide typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 2-buten-4-olide using bromine in an organic solvent under controlled conditions. The resulting dibromo intermediate is then reacted with methoxycarbonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxycarbonyloxy-2,3-dibromo-2-buten-4-olide undergoes various chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an organic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted butenolides.
Reduction: Formation of debrominated or partially reduced products.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxycarbonyloxy-2,3-dibromo-2-buten-4-olide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Methoxycarbonyloxy-2,3-dibromo-2-buten-4-olide involves its interaction with molecular targets such as enzymes or receptors. The dibromo groups may facilitate binding to specific sites, while the methoxycarbonyloxy group can enhance solubility and bioavailability. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trans-2,3-Dibromo-2-butene-1,4-diol: Shares the dibromo and butene structure but lacks the methoxycarbonyloxy group.
3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde: Contains dibromo and methoxy groups but differs in the core structure.
Eigenschaften
CAS-Nummer |
647831-95-6 |
|---|---|
Molekularformel |
C6H4Br2O5 |
Molekulargewicht |
315.90 g/mol |
IUPAC-Name |
(3,4-dibromo-5-oxo-2H-furan-2-yl) methyl carbonate |
InChI |
InChI=1S/C6H4Br2O5/c1-11-6(10)13-5-3(8)2(7)4(9)12-5/h5H,1H3 |
InChI-Schlüssel |
CDWXIZUZBSQIHS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)OC1C(=C(C(=O)O1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


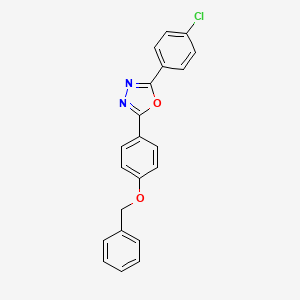
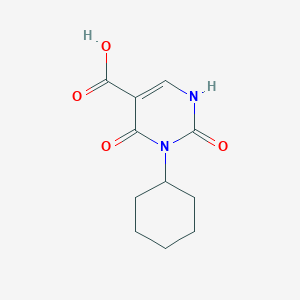
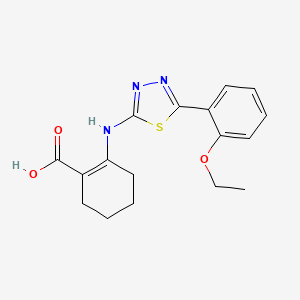

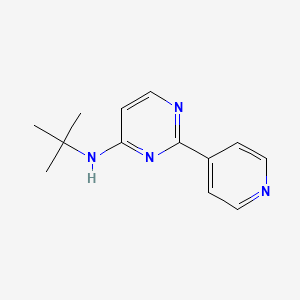
![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-](/img/structure/B12905816.png)
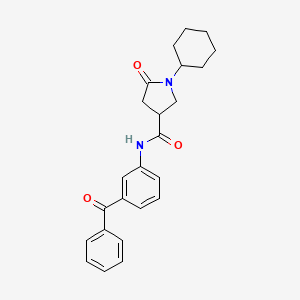
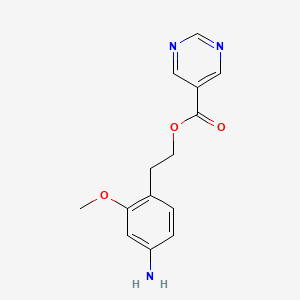

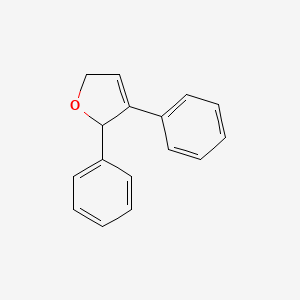

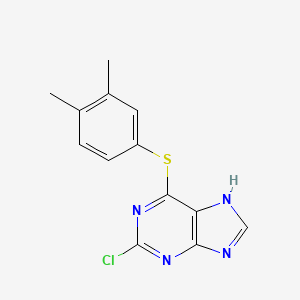
![Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis-](/img/structure/B12905862.png)
